1-Hexyl-5-methylpyrimidine-2,4(1H,3H)-dione
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Overview
Description
1-Hexyl-5-methylpyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine. They are important in various biological processes and are found in many biomolecules, including nucleotides and vitamins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hexyl-5-methylpyrimidine-2,4(1H,3H)-dione typically involves the condensation of appropriate aldehydes and ketones with urea or thiourea under acidic or basic conditions. The reaction may require heating and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for pyrimidine derivatives often involve large-scale batch or continuous processes. These methods may use catalysts to increase yield and efficiency. The specific conditions and reagents used can vary depending on the desired purity and application of the compound.
Chemical Reactions Analysis
Types of Reactions
1-Hexyl-5-methylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can convert the compound into dihydropyrimidines.
Substitution: Halogenation, alkylation, and acylation reactions can introduce different substituents onto the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents like chlorine or bromine, alkylating agents like alkyl halides, and acylating agents like acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can produce various substituted pyrimidines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 1-Hexyl-5-methylpyrimidine-2,4(1H,3H)-dione depends on its specific application. In biological systems, it may interact with enzymes or receptors, affecting various biochemical pathways. The molecular targets and pathways involved can vary widely and require detailed study to elucidate.
Comparison with Similar Compounds
Similar Compounds
1-Hexyl-5-methyluracil: A similar pyrimidine derivative with potential biological activity.
1-Hexyl-5-methylcytosine: Another pyrimidine compound with different substituents on the ring.
Uniqueness
1-Hexyl-5-methylpyrimidine-2,4(1H,3H)-dione is unique due to its specific substituents, which can influence its chemical reactivity and biological activity
Properties
CAS No. |
154932-58-8 |
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Molecular Formula |
C11H18N2O2 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
1-hexyl-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H18N2O2/c1-3-4-5-6-7-13-8-9(2)10(14)12-11(13)15/h8H,3-7H2,1-2H3,(H,12,14,15) |
InChI Key |
ITGOOCHIQVRCBG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1C=C(C(=O)NC1=O)C |
Origin of Product |
United States |
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